molecular formula C6H7FN2O2S B2364422 5-Amino-2-fluorobenzenesulfonamide CAS No. 916737-71-8

5-Amino-2-fluorobenzenesulfonamide

Cat. No. B2364422
CAS RN: 916737-71-8
M. Wt: 190.19
InChI Key: JVBQDBDKURHTCM-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzenesulfonamide is a small molecule that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 190.2 .


Molecular Structure Analysis

The molecular formula of this compound is C6H7FN2O2S . The InChI code is 1S/C6H7FN2O2S/c7-5-2-1-4 (8)3-6 (5)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

1. Application in COX-2 Inhibition

A series of benzenesulfonamide derivatives, including those related to 5-Amino-2-fluorobenzenesulfonamide, were synthesized and evaluated for their ability to inhibit COX-2 enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and increased selectivity, highlighting their potential in medical applications like rheumatoid arthritis and osteoarthritis treatment (Hashimoto et al., 2002).

2. Anticancer Potential

Novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects on various cancer cell lines. Compounds incorporating elements of this compound showed significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma, presenting a promising avenue for cancer treatment research (Tsai et al., 2016).

3. Development of Novel Antitumor Agents

Research has been conducted on sulfonamide derivatives as potent antitumor agents with low toxicity. Derivatives of this compound have been shown to exhibit significant antitumor activity in experimental models, offering a promising approach for the development of new cancer therapies (Huang et al., 2001).

4. Organic Synthesis and Transformations

This compound derivatives have been utilized in organic synthesis, demonstrating their versatility in generating a variety of chemical structures. Their use in transformations like aminochlorination of alkenes underscores their importance in synthetic organic chemistry (Pu et al., 2016).

5. Inhibition of Carbonic Anhydrase Isozymes

Halogenated sulfonamides, including those related to this compound, have been studied for their ability to inhibit tumor-associated carbonic anhydrase isozymes. These findings suggest potential applications in designing antitumor agents targeting specific enzymes (Ilies et al., 2003).

Safety and Hazards

The safety information for 5-Amino-2-fluorobenzenesulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that 5-Amino-2-fluorobenzenesulfonamide and related compounds may have potential future applications in the treatment of resistant bacterial infections.

properties

IUPAC Name

5-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBQDBDKURHTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-aminosulfonyl-4-fluoronitrobenzene (360 mg, 1.62 mmol) in dichloromethane (6 mL) and methanol (3 mL) was added 10% Pd/C (36 mg) and shaken under a hydrogen atmosphere at 50 psi for 15 minutes. The mixture was filtered through Celite and the cake was washed with methanol (5 mL). The combined organic solvent was concentrated under reduced pressure to give crude product, which was further purified by flash column chromatography (ethyl acetate:hexanes 1:1) to give 240 mg of 5-amino-2-fluorobenzensulfonamide as a light yellow solid. 1H NMR (DMSO-d6): δ 7.38 (s, 2H), 7.03-6.94 (m, 2H), 6.70-6.66 (m, 1H), 5.33 (s, 1H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
catalyst
Reaction Step One

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